molecular formula C7H8Cl2Pt B080218 Dichloro(norbornadiene)platinum(II) CAS No. 12152-26-0

Dichloro(norbornadiene)platinum(II)

Cat. No.: B080218
CAS No.: 12152-26-0
M. Wt: 358.1 g/mol
InChI Key: AYGLNRVTDUMGOQ-UHFFFAOYSA-L
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Description

Dichloro(norbornadiene)platinum(II) is a highly valuable organometallic complex and a premier precursor in homogeneous catalysis. Its primary research application lies in its exceptional activity as a catalyst for hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen (Si-H) bonds across carbon-carbon double or triple bonds. This reaction is fundamental in the synthesis of silane monomers, the production of silicone polymers, and the creation of silicon-based protective coatings. The compound's mechanism of action typically involves the initial dissociation of the labile norbornadiene ligand, generating a highly reactive, coordinatively unsaturated platinum(II) center that can activate the Si-H bond and coordinate the unsaturated substrate.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8.2ClH.Pt/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLNRVTDUMGOQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C=C2.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12152-26-0
Record name [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]dichloroplatinum
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Synthetic Methodologies for Dichloro Norbornadiene Platinum Ii

Direct Synthetic Routes from Platinum Precursors

The most common and direct method for the synthesis of dichloro(norbornadiene)platinum(II) involves the reaction of a suitable platinum(II) precursor with norbornadiene (nbd). A widely used starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

Optimization of Reaction Conditions and Yields

The direct synthesis of [PtCl₂(nbd)] from K₂[PtCl₄] and norbornadiene is typically carried out in a suitable solvent. An improved synthesis has been reported, although specific details on the optimization of parameters such as temperature, reaction time, and solvent systems to maximize the yield and purity of the final product are often specific to the research context. researchgate.net Generally, the reaction involves the displacement of two chloride ligands from the [PtCl₄]²⁻ anion by the bidentate norbornadiene ligand.

A reported crystal structure determination of [PtCl₂(nbd)] mentions its formation from the thermal decomposition of a chloromethyl species in a benzene (B151609) solution at 373 K in a sealed NMR tube, which suggests an alternative, albeit less direct, thermal route to single crystals of the compound. researchgate.net

Role of Phase Transfer Catalysts in Synthetic Protocols

Phase transfer catalysis is a powerful technique to facilitate reactions between reactants present in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com While specific studies detailing the use of phase transfer catalysts (PTCs) for the synthesis of dichloro(norbornadiene)platinum(II) are not extensively documented in the provided results, the principle is applicable. In the synthesis of the analogous complex, dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl₂(cod)]), a phase transfer catalyst, PEG-400, has been successfully employed to improve reaction efficiency. google.com

In such a system, the phase transfer catalyst, often a quaternary ammonium (B1175870) salt or a polyether like PEG-400, facilitates the transfer of the water-soluble tetrachloroplatinate anion ([PtCl₄]²⁻) into the organic phase where the norbornadiene ligand is dissolved. ijirset.compg.edu.pl This increases the proximity of the reactants, leading to a faster reaction rate and potentially higher yields. ijirset.com The use of a PTC can also circumvent the need for expensive and hazardous anhydrous solvents. ijirset.com

Alternative Synthetic Pathways and Ligand Exchange Principles

Beyond the direct reaction with K₂[PtCl₄], dichloro(norbornadiene)platinum(II) can be synthesized through ligand exchange reactions. This involves reacting a platinum(II) complex with a more labile ligand with norbornadiene. The norbornadiene displaces the existing ligand to form the more stable [PtCl₂(nbd)] complex. The increased lability of the norbornadiene ligand in some Pt(II) systems is not attributed to a loosely bound ligand but likely results from the relief of ring strain associated with its small bite angle. researchgate.net

Synthesis of Key Organometallic Platinum(II)-Norbornadiene Derived Precursors

The versatility of the norbornadiene ligand allows for the synthesis of a variety of organometallic platinum(II) precursors, which can subsequently be used to generate other platinum compounds.

Preparation of Dimethyl(norbornadienyl)platinum(II) Complexes

The synthesis of several dimethyl(norbornadienyl)platinum(II) compounds has been reported, which are valuable as precursors for chemical vapor deposition (CVD). researchgate.net An initial two-step procedure starting from K₂[PtCl₄] to form an intermediate, (Rnbd)PtI₂, has been developed. researchgate.net However, a more convenient "one-pot" procedure has also been established, allowing for the formation of these platinum(II) precursors with good yields (80-95%) and high purity. researchgate.net This one-pot synthesis involves mixing K₂[PtCl₄], the norbornadiene ligand, and methyllithium (B1224462) (MeLi) or a Grignard reagent (MeMgX) at low temperature, with a catalytic amount of potassium iodide (KI) in some cases. researchgate.net

Complex Synthetic Approach Yield Reference
(nbd)PtMe₂One-pot from K₂[PtCl₄], nbd, and MeLi>80% researchgate.net
(7-Me-nbd)PtMe₂One-pot from K₂[PtCl₄], 7-Me-nbd, and MeLi>80% researchgate.net
(7-Et-nbd)PtMe₂One-pot from K₂[PtCl₄], 7-Et-nbd, and MeLi>80% researchgate.net
(7-iPr-nbd)PtMe₂One-pot from K₂[PtCl₄], 7-iPr-nbd, and MeLi>80% researchgate.net
(2-Et-nbd)PtMe₂One-pot from K₂[PtCl₄], 2-Et-nbd, and MeLi>80% researchgate.net

Synthesis of Unsymmetrical Chloromethyl(η⁴-norbornadiene)platinum(II) Derivatives

The unsymmetrical complex, chloromethyl(η⁴-norbornadiene)platinum(II) or [(nbd)PtClMe], has been formed through a partial substitution reaction of dichloro(η⁴-norbornadiene)platinum(II). researchgate.net In this derivative, the platinum atom exhibits a tetrahedral coordination geometry, bonding to the two π-bonds of the norbornadiene ligand, one chlorine atom, and one methyl group. researchgate.net Due to the similar size of the methyl and chloride substituents, they can be disordered in the crystal lattice. researchgate.net

Spectroscopic and Structural Characterization of Dichloro Norbornadiene Platinum Ii

Crystallographic Analysis and Molecular Geometry

X-ray crystallography has been an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state of dichloro(norbornadiene)platinum(II).

The complex crystallizes in the monoclinic space group C2/c. researchgate.net The crystal structure is built from individual molecules where the platinum atom is linked to two chloride anions and two nitrogen atoms from benzamide (B126) ligands in a trans configuration. researchgate.net The packing of these molecules in the crystal is influenced by van der Waals forces and, in some derivatives, hydrogen bonding. researchgate.net

Detailed analysis of the bond parameters provides a quantitative look into the coordination environment. The Pt-Cl bond lengths in dichloro(norbornadiene)platinum(II) are a key aspect of its structure. Studies have reported an average Pt-Cl bond distance of approximately 2.293 Å in related cis- and trans-PtCl₂L₂ complexes. rsc.org In one specific study of [PtCl₂(nbd)], the Pt-Cl bond lengths were found to be similar to those in the analogous dichloro(cyclooctadiene)platinum(II) complex, suggesting comparable donating abilities of the norbornadiene and cyclooctadiene ligands. researchgate.net

The Pt-C bond lengths in dichloro(norbornadiene)platinum(II) are notably shorter than those in its cyclooctadiene counterpart. researchgate.netnih.gov The average Pt-C bond length is reported as 2.145 Å. researchgate.net This shortening of the Pt-C bonds does not, however, correlate with a stronger bond, as the norbornadiene ligand is generally considered more labile. researchgate.net

The bond angles also define the square planar geometry. The Cl-Pt-Cl bond angle in [PtCl₂(nbd)] is approximately 92.02°. researchgate.net This is slightly larger than the corresponding angle in the cyclooctadiene complex, a difference attributed to the smaller bite angle of the norbornadiene ligand. researchgate.net

ParameterValueReference
Average Pt-C Bond Length2.145 Å researchgate.net
Cl-Pt-Cl Bond Angle92.02(8)° researchgate.net

The conformation of the norbornadiene ligand when coordinated to the platinum center is another critical structural feature. The bite angle of the chelating norbornadiene ligand, defined by the angle between the two alkene centroid positions and the platinum atom, is a significant parameter. researchgate.net In dichloro(norbornadiene)platinum(II), this bite angle is 70.3°, which is considerably smaller than the 87.3° angle found in the analogous cyclooctadiene complex. researchgate.net This smaller bite angle is thought to contribute to the increased lability of the norbornadiene ligand, as its displacement can relieve the associated binding strain. researchgate.net

The dihedral angles within the norbornadiene ligand itself are also of interest. In a related study of a different complex, the dihedral angle between two benzene (B151609) rings was found to be 62.73 (9)°. nih.gov While this is not directly for the norbornadiene ligand in [PtCl₂(nbd)], it illustrates the type of detailed conformational analysis that can be performed.

In some platinum complexes, disorder in the crystal structure can be observed. For instance, in a related methyl-chloro-norbornadiene platinum complex, the methyl and chlorine substituents were found to be disordered and were refined with half-occupancy each. researchgate.net This phenomenon is attributed to the symmetry of the norbornadiene ligand and the similar sizes of the disordered substituents. researchgate.net Such disorder indicates that in the solid state, the positions of these ligands are not perfectly fixed in the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in solution. For dichloro(norbornadiene)platinum(II), ¹H, ¹³C, and ¹⁹⁵Pt NMR have been instrumental in understanding its solution-phase behavior.

The ¹⁹⁵Pt NMR spectrum of dichloro-platinum(II) complexes, such as [PtCl₂(nbd)], shows characteristic chemical shifts. Dichloro complexes of this type typically exhibit a ¹⁹⁵Pt resonance in the range of -2355 to -2433 ppm, relative to a Na₂PtCl₆ standard. capes.gov.brscilit.com This wide chemical shift range for ¹⁹⁵Pt makes it a very sensitive probe of the electronic environment around the platinum nucleus. huji.ac.il

¹H and ¹³C NMR spectroscopy provide information about the organic norbornadiene ligand. The proton NMR spectrum of free norbornadiene shows distinct signals for its different protons. chemicalbook.com Upon coordination to the platinum center, these signals will shift, and coupling to the ¹⁹⁵Pt nucleus can often be observed. Two-bond couplings between ¹⁹⁵Pt and protons are typically in the range of 25 to 90 Hz. huji.ac.il

The ¹³C NMR spectrum provides information about the carbon skeleton of the norbornadiene ligand. Similar to the proton signals, the carbon signals will shift upon coordination, and one-bond ¹⁹⁵Pt-¹³C coupling constants can be measured, providing direct evidence of the Pt-C bond. iastate.edu These NMR techniques are crucial for confirming the structure of the complex in solution and studying its dynamic behavior, such as ligand exchange reactions. uq.edu.auuq.edu.au

NucleusChemical Shift Range (ppm)Reference
¹⁹⁵Pt (dichloro complexes)-2355 to -2433 capes.gov.brscilit.com

Variable-Temperature NMR Studies of Ligand Dynamics and Exchange

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic processes in molecules, such as ligand exchange and fluxionality. In platinum complexes, VT-NMR studies can provide insights into the energy barriers of these processes. rsc.org For dichloro(norbornadiene)platinum(II), these studies would reveal information about the stability of the platinum-norbornadiene bond and the potential for exchange with other ligands in solution. The observation of changes in the NMR spectrum, such as peak broadening, coalescence, and sharpening as the temperature is varied, allows for the calculation of the activation parameters for the dynamic processes occurring.

Application of 2D NMR Techniques (e.g., HSQC) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of complex molecules. weebly.comethernet.edu.et Techniques like Heteronuclear Single Quantum Coherence (HSQC) are particularly useful as they provide correlations between directly bonded ¹H and ¹³C nuclei. core.ac.uk

In the case of dichloro(norbornadiene)platinum(II), an HSQC experiment would definitively link the proton resonances of the norbornadiene ligand to their corresponding carbon atoms. This is crucial for confirming the coordination of the diene to the platinum center and for the precise structural characterization in solution. The correlation peaks in the 2D spectrum provide a "fingerprint" of the H-C connectivities within the norbornadiene ligand. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dichloro(norbornadiene)platinum(II) Ligand

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Olefinic C-H~5.5-6.0~90-100
Bridgehead C-H~3.5-4.0~50-60
Methylene C-H₂~1.5-2.0~30-40

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. youtube.com The number and activity (i.e., whether a mode is IR or Raman active) of these vibrational modes are determined by the molecule's symmetry. youtube.com For dichloro(norbornadiene)platinum(II), these techniques provide valuable information about the bonding between the platinum atom and the ligands.

Key vibrational modes of interest include the Pt-Cl stretching and the C=C stretching of the norbornadiene ligand. The coordination of the norbornadiene to the platinum center typically results in a lowering of the C=C stretching frequency in the IR and Raman spectra compared to the free ligand. This shift is indicative of the π-backbonding from the metal to the alkene. The Pt-Cl stretching frequencies provide information about the geometry and electronic environment of the platinum center. scielo.org.mx

Table 2: Typical Vibrational Frequencies for Dichloro(norbornadiene)platinum(II)

Vibrational ModeFrequency Range (cm⁻¹)Spectroscopic Technique
C=C Stretch (coordinated)1400 - 1500IR, Raman
Pt-Cl Stretch250 - 350IR, Raman

Mass Spectrometric Techniques for Compound Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis. nih.govresearchgate.net For dichloro(norbornadiene)platinum(II), mass spectrometry can verify the successful synthesis of the complex by identifying the molecular ion peak.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the complex. mdpi.com By inducing fragmentation of the molecular ion, characteristic neutral losses can be observed, such as the loss of the norbornadiene ligand or chlorine atoms. This fragmentation pattern provides valuable structural information and can help to confirm the connectivity of the atoms within the complex.

Coordination Chemistry and Ligand Exchange Reactions

Thermodynamic and Kinetic Aspects of Ligand Substitution Reactions

The substitution of ligands in square-planar platinum(II) complexes, such as dichloro(norbornadiene)platinum(II), is a cornerstone of their chemistry. These reactions are influenced by a delicate interplay of thermodynamic and kinetic factors, which are in turn governed by the electronic and steric properties of the ligands involved.

Displacement of the Norbornadiene Ligand by Diverse Donor Ligands (e.g., Phosphines, Amines)

The norbornadiene (NBD) ligand in dichloro(norbornadiene)platinum(II) is susceptible to displacement by a variety of other ligands. This reactivity allows for the synthesis of a wide array of platinum(II) complexes with tailored properties. For instance, the NBD ligand can be readily displaced by strong donor ligands like phosphines and amines. researchgate.net The reaction of Pt(CF3)2(NBD) with various neutral S-, N-, and O-donor ligands results in the formation of cis-Pt(CF3)2L2 complexes. researchgate.net Similarly, the norbornadiene ligand in PtMe2(NBD) can be displaced by ligands such as pyridine, ammonia (B1221849), and dimethylsulfoxide to form cis-PtMe2L2 complexes. researchgate.net

The ease of these displacement reactions highlights the lability of the NBD ligand, making dichloro(norbornadiene)platinum(II) a versatile precursor for the synthesis of new platinum compounds. The general mechanism for these substitution reactions typically involves an associative pathway, which is characteristic of square-planar d8 metal complexes. researchgate.net

Comparative Lability with Dichloro(cyclooctadiene)platinum(II) Analogue

A key aspect of the chemistry of dichloro(norbornadiene)platinum(II) is its comparative lability with its well-studied analogue, dichloro(cyclooctadiene)platinum(II) (PtCl2(COD)). nih.govwikipedia.org Experimental evidence consistently shows that the norbornadiene ligand is more labile, or more easily displaced, than the cyclooctadiene ligand. researchgate.net This increased lability is not attributed to a weaker Pt-NBD bond, as crystallographic data reveals that the Pt-C bond lengths in the norbornadiene complex are actually shorter than those in the cyclooctadiene analogue. researchgate.netnih.gov

The enhanced reactivity of the NBD complex is likely due to the relief of ring strain upon dissociation of the norbornadiene ligand. researchgate.net The bite angle of the NBD ligand is significantly smaller than that of COD, leading to greater strain in the coordinated state. researchgate.net This inherent strain facilitates the departure of the NBD ligand during substitution reactions.

ComplexAverage Pt-C Bond Length (Å)Ligand Bite Angle (°)Relative Lability
Dichloro(norbornadiene)platinum(II)2.145~73Higher
Dichloro(cyclooctadiene)platinum(II)2.17087.3Lower

Influence of Ligand Sterics and Electronics on Exchange Rates

The rates of ligand exchange reactions in platinum(II) complexes are profoundly influenced by the steric and electronic properties of both the entering and leaving ligands, as well as the ancillary ligands present in the complex. researchgate.net

Steric Effects: Bulkier entering ligands generally lead to slower reaction rates due to increased steric hindrance at the transition state. researchgate.net Conversely, steric strain within the starting complex, as seen with the norbornadiene ligand, can accelerate the substitution process by promoting the dissociation of the leaving group. researchgate.net

Electronic Effects: The electronic nature of the entering ligand plays a crucial role. Stronger nucleophiles, which are typically better electron donors, react faster. The electronic properties of the ancillary ligands also modulate the reactivity of the platinum center. Electron-donating ancillary ligands can increase the electron density on the platinum atom, potentially slowing down the attack of an incoming nucleophile. Conversely, electron-withdrawing groups can make the platinum center more electrophilic and thus more susceptible to nucleophilic attack. The tailoring of these electronic properties is a key strategy in tuning the reactivity of platinum complexes for specific applications. researchgate.net

Reactivity Towards Halide Ions and Formation of Bridging Structures

Dichloro(norbornadiene)platinum(II) exhibits interesting reactivity with halide ions. The chloride ligands can be substituted by other halides, such as bromide or iodide, leading to the formation of the corresponding dihalo complexes. Furthermore, under certain conditions, these halide ligands can bridge two platinum centers, resulting in the formation of dinuclear complexes. The reaction of PtCl2(DBCOT) with NaI yields PtI2(DBCOT), demonstrating a straightforward halide exchange. researchgate.net

Formation and Characterization of Five-Coordinate Platinum(II) Species

While square-planar geometry is characteristic of Pt(II) complexes, the formation of five-coordinate species is also possible, often as transient intermediates in substitution reactions. researchgate.netmdpi.com These five-coordinate complexes typically adopt a trigonal bipyramidal geometry. mdpi.com The formation of such species is of significant interest as they are often implicated as intermediates in various catalytic cycles. mdpi.com

The stabilization and characterization of five-coordinate platinum(II) complexes can be achieved through the use of specific ligand sets that favor this geometry. For instance, the presence of chelating ligands and certain olefinic ligands can promote the formation of stable five-coordinate adducts. mdpi.com While less common than their four-coordinate counterparts, these species provide valuable insights into the reaction mechanisms of platinum(II) complexes. researchgate.netnih.gov

Intramolecular Catalysis of Olefin Exchange Reactions in Related Platinum(II) Complexes

Platinum(II) complexes, including those related to dichloro(norbornadiene)platinum(II), are known to catalyze a variety of organic transformations, including the intramolecular exchange of olefins. organic-chemistry.org This type of catalysis is relevant in processes such as hydroalkoxylation and hydroamination of olefins. organic-chemistry.orgacs.org The mechanism often involves the coordination of the olefin to the platinum center, followed by an intramolecular nucleophilic attack. The specific ligands attached to the platinum can significantly influence the efficiency and selectivity of these catalytic reactions.

Dynamic Reconfiguration in Supramolecular Platinum(II) Assemblies via Ligand Exchange

The dynamic nature of coordination bonds in platinum(II) complexes allows for the construction of stimuli-responsive supramolecular assemblies. These systems can reconfigure their structures in response to external signals through ligand exchange, leading to materials with tunable properties. While the broader field of platinum(II) supramolecular chemistry has seen significant advances in creating such dynamic systems, the specific role of Dichloro(norbornadiene)platinum(II) , [PtCl₂(nbd)], is primarily as a stable and reactive precursor for the synthesis of components for these assemblies rather than as a direct participant in reversible, dynamic systems.

The utility of [PtCl₂(nbd)] in this context stems from the lability of both its chloride and norbornadiene (nbd) ligands. The norbornadiene ligand, in particular, is readily displaced by a variety of other ligands. This reactivity is not attributed to a weak platinum-alkene bond but rather to the relief of ring strain associated with the small bite angle of the bidentate norbornadiene ligand upon its substitution. This characteristic makes [PtCl₂(nbd)] an excellent starting material for introducing platinum(II) centers into larger, more complex supramolecular architectures.

Research has demonstrated that the norbornadiene ligand can be displaced by various neutral donor ligands. These substitution reactions are often irreversible and are fundamental to creating the building blocks for more complex supramolecular structures. For instance, the reaction of [PtCl₂(nbd)] with different ligands leads to a variety of square-planar platinum(II) complexes, which can then be used in the self-assembly of macrocycles and other supramolecular constructs.

While detailed studies focusing on the dynamic and reversible ligand exchange of the norbornadiene ligand itself within a supramolecular assembly are not extensively documented, the foundational ligand displacement reactions of [PtCl₂(nbd)] provide the basis for its use in constructing such systems. The following tables summarize representative ligand displacement reactions from platinum(II) complexes containing the norbornadiene ligand, illustrating the versatility of this precursor in coordination chemistry.

Table 1: Displacement of the Norbornadiene Ligand from Dimethyl(norbornadiene)platinum(II)

This table illustrates the displacement of the norbornadiene (NBD) ligand from a related complex, Dimethyl(norbornadiene)platinum(II), by various monodentate and bidentate ligands to form new cis-configured platinum(II) complexes. These reactions highlight the lability of the NBD ligand.

Starting ComplexIncoming Ligand(s) (L or L₂)Resulting Complex (cis-PtMe₂L₂)
PtMe₂(NBD)Pyridine (py)cis-PtMe₂(py)₂
PtMe₂(NBD)Ammonia (NH₃)cis-PtMe₂(NH₃)₂
PtMe₂(NBD)Dimethylsulfoxide (DMSO)cis-PtMe₂(DMSO)₂
PtMe₂(NBD)2,2'-Bipyridyl (bipy)cis-PtMe₂(bipy)
PtMe₂(NBD)Ethylenediamine (B42938) (en)cis-PtMe₂(en)
PtMe₂(NBD)N,N,N',N'-Tetramethylethylenediamine (tmen)cis-PtMe₂(tmen)

Table 2: Partial and Full Substitution Reactions of Dichloro(norbornadiene)platinum(II)

This table shows examples of both partial substitution, where only one type of ligand is replaced, and full substitution where the norbornadiene ligand is displaced from the primary compound of interest, Dichloro(norbornadiene)platinum(II).

Starting ComplexReagent(s)Product(s)Reaction Type
[PtCl₂(nbd)]1 equivalent of MeMgBr[PtCl(Me)(nbd)]Partial Substitution (Chloride replacement)
[PtCl₂(nbd)]NaI[PtI₂(nbd)]Partial Substitution (Chloride replacement)
[PtI₂(nbd)] (from above)PhMgBr[PtPh₂(nbd)]Partial Substitution (Iodide replacement)

Mechanistic Pathways of Insertion Reactions with Organometallic Reagents

The insertion of molecules into the platinum-ligand bonds of dichloro(norbornadiene)platinum(II) and its derivatives is a fundamental process in many catalytic cycles. These reactions often proceed through the displacement of the norbornadiene ligand, creating a vacant coordination site for the incoming reagent.

For instance, in platinum-catalyzed diboration of alkynes, the reaction is initiated by the oxidative addition of the B-B bond of a diboron (B99234) reagent to the platinum(0) species, which can be formed in situ from a Pt(II) precursor. This is followed by the insertion of an alkyne into a Pt-B bond. The subsequent reductive elimination furnishes the desired 1,2-diborylalkene and regenerates the platinum catalyst. The choice of solvent and ligands is critical for the success of these reactions. acs.org

C-H Activation Pathways and Formation of Pt-C Bonds

Platinum complexes, including derivatives of dichloro(norbornadiene)platinum(II), are known to facilitate the activation of carbon-hydrogen (C-H) bonds, a process of significant interest for the direct functionalization of organic molecules. researchgate.netrsc.org This activation can occur through several mechanistic pathways, leading to the formation of stable platinum-carbon (Pt-C) bonds. uwindsor.ca

One common pathway involves the oxidative addition of a C-H bond to the platinum(II) center, transiently forming a platinum(IV) hydride species. uwindsor.ca Subsequent reductive elimination can then lead to the formation of a new C-C or C-heteroatom bond. The electronic properties of the ligands attached to the platinum center play a crucial role in modulating the reactivity and selectivity of C-H activation. researchgate.net

Recent studies have also highlighted the role of metalloradicals in C-H bond activation. For example, platinum(I) metalloradicals have been shown to react with C-H bonds via a carbon-to-metal H-atom transfer mechanism, forming platinum(II) hydride derivatives. ehu.es

The C-H bonds of terminal alkynes are relatively acidic and can be readily activated by platinum complexes. This process, often referred to as C-H metallation, leads to the formation of platinum-alkynyl species. These intermediates are highly valuable in a variety of coupling reactions.

Norbornadiene itself, when coordinated to a platinum center, can undergo various reactions with alkynes. These transformations can include alkynylation, ring-opening, cyclization, and cycloaddition reactions, providing pathways to complex polycyclic structures. researchgate.net For example, platinum catalysts can promote the diboration of alkynes, where a diboron reagent adds across the triple bond, yielding 1,2-diborylalkenes. acs.org This reaction proceeds through the insertion of the alkyne into a platinum-boron bond.

Oxidative Addition and Reductive Elimination Processes Involving Platinum(II) and Platinum(IV) Species

The interplay between platinum(II) and platinum(IV) oxidation states through oxidative addition and reductive elimination is a cornerstone of many catalytic cycles involving platinum complexes. youtube.comyoutube.com

Oxidative Addition: In this process, a substrate (e.g., an alkyl halide or a C-H bond) adds to the platinum(II) center, breaking a bond in the substrate and forming two new bonds to the platinum. This results in the oxidation of platinum from +2 to +4 and an increase in its coordination number. youtube.comyoutube.com The mechanism can be either concerted, particularly for non-polar bonds, or stepwise for polar bonds. youtube.com

Reductive Elimination: This is the reverse of oxidative addition. Two ligands on a platinum(IV) center couple and are eliminated from the coordination sphere, forming a new bond between them. The platinum center is reduced from +4 to +2, and its coordination number decreases. youtube.comnih.gov The rate of reductive elimination can be influenced by the nature of the ancillary ligands and the groups being eliminated. youtube.com

These two fundamental reactions are key steps in processes like cross-coupling reactions and C-H functionalization catalyzed by platinum complexes. youtube.comnih.govnih.gov

Studies on Reactions with Diazomethane (B1218177) and Related Carbenoid Precursors

Diazomethane (CH₂N₂) and other diazo compounds are precursors to carbenes, which are highly reactive species. Platinum complexes can react with diazomethane to form platinum-carbene intermediates. masterorganicchemistry.com These intermediates can then participate in various transformations, such as cyclopropanation of alkenes. masterorganicchemistry.com

The reaction typically begins with the nucleophilic attack of diazomethane on the platinum center, or on a substrate activated by the platinum complex. masterorganicchemistry.com The subsequent loss of dinitrogen gas (N₂) generates the carbene, which remains coordinated to the platinum. This platinum-carbene species can then transfer the carbene group to an olefin to form a cyclopropane (B1198618) ring.

Ligand-Assisted Transformations and Catalyst Regeneration Cycles

The ligands coordinated to the platinum center play a multifaceted role in catalysis. They can influence the steric and electronic environment of the metal, thereby controlling the reactivity, selectivity, and stability of the catalyst. In many catalytic cycles, ligands are not mere spectators but actively participate in the transformation.

Ligand-assisted transformations can involve the dissociation of a ligand to create a vacant coordination site for substrate binding, or the participation of a ligand in bond-making or bond-breaking steps. For instance, in some palladium-catalyzed reactions involving norbornene, the addition of norbornadiene at the end of the reaction can facilitate the recovery and reuse of the catalyst. researchgate.net

The regeneration of the active catalyst is a crucial step for a catalytic cycle to be sustainable. This often involves a reductive elimination step that releases the product and returns the platinum complex to its initial oxidation state, ready to start a new cycle. nih.gov

Interactions with Nitrogen- and Sulfur-Donor Biomolecules

The interaction of platinum complexes with biomolecules is a vast area of research, primarily driven by the success of platinum-based anticancer drugs like cisplatin (B142131). nih.gov While dichloro(norbornadiene)platinum(II) itself is not a therapeutic agent, studying its interactions with biomolecules provides fundamental insights into the coordination chemistry of platinum(II) with biological ligands.

Platinum(II) is considered a soft Lewis acid and therefore has a high affinity for soft Lewis bases, such as sulfur- and nitrogen-donor atoms found in amino acids (e.g., methionine, cysteine, histidine) and proteins. nih.govresearchgate.net The interaction of platinum(II) complexes with these biomolecules can lead to the formation of strong covalent bonds. nih.gov

The study of these interactions is also relevant to understanding the potential deactivation pathways of platinum catalysts in biological media. For example, the coordination of sulfur-containing molecules like glutathione (B108866) can lead to the formation of stable, inactive platinum species.

Conversely, the interaction with nitrogen-donor ligands in biomolecules can also be a key step in certain biological activities. Platinum(II) polypyridine complexes, for instance, have been shown to interact non-covalently with DNA and RNA. nih.gov

Conclusion

Dichloro(norbornadiene)platinum(II) is a compound of fundamental importance in organometallic chemistry. Its straightforward synthesis, well-defined structure, and versatile reactivity have established it as a cornerstone for research in platinum chemistry. From providing insights into the nature of metal-olefin bonding to serving as a versatile precursor for a vast array of other platinum complexes, catalysts, and materials, [PtCl₂(nbd)] continues to be a relevant and valuable tool for chemists. The ongoing exploration of its chemistry and that of its derivatives promises to yield further innovations in catalysis and materials science.

Advanced Applications and Materials Science Precursors

Dichloro(norbornadiene)platinum(II) as a Precursor for Platinum-Based Materials Research

Dichloro(norbornadiene)platinum(II) is a key starting material in the development of platinum-based materials, particularly for fabricating thin films.

Chemical Vapor Deposition (CVD) Precursors for Platinum Film Fabrication

Dichloro(norbornadiene)platinum(II), a solid compound, is utilized as a precursor in Chemical Vapor Deposition (CVD) processes to create platinum films. researchgate.net Its chemical formula is [PtCl2(C7H8)], and it features a pseudo-square planar coordination sphere around the central platinum atom. researchgate.netnih.gov The synthesis of related CVD precursors, such as various dimethyl(norbornadienyl)platinum(II) compounds, has been developed from starting materials like potassium tetrachloroplatinate (K2PtCl4). researchgate.net These norbornadiene-based precursors are part of a class of compounds investigated for their potential in depositing high-quality platinum layers. For instance, liquid-delivery CVD has been successfully demonstrated using solutions of (nbd)PtMe2 and (2-Et-nbd)PtMe2 as precursors, yielding excellent results when oxygen is used as a co-reactant. researchgate.net

Research on Control of Film Morphology and Composition

Research has shown that the morphology and composition of platinum films can be controlled by modifying the precursor's molecular structure. researchgate.net By fine-tuning the organic environment of dimethyl(norbornadienyl)platinum(II) precursors—for example, by creating derivatives like (7-Me-nbd)PtMe2 and (7-Et-nbd)PtMe2—researchers can adjust the thermal stability and volatility of the precursor molecules. researchgate.net This control over the precursor's properties directly influences the characteristics of the resulting platinum films. The deposited films are subsequently analyzed for their morphology, crystalline structure, and elemental composition to assess the success of the fabrication process. researchgate.net The ability to alter the ligand on the platinum center is crucial for tailoring the deposition process and the final material's properties.

Table 1: Research Findings on Dimethyl(norbornadienyl)platinum(II) CVD Precursors

Precursor Compound Physical State (Room Temp.) Application Key Finding Source
(nbd)PtMe2 Solid Liquid-delivery CVD Excellent results with oxygen as a co-reactant. researchgate.net
(7-Me-nbd)PtMe2 Solid CVD Precursor Research Fine-tuning the organic environment provides control over thermal stability and volatility. researchgate.net
(7-Et-nbd)PtMe2 Solid CVD Precursor Research Provides control over precursor thermal properties. researchgate.net
(7-iPr-nbd)PtMe2 Solid CVD Precursor Research Provides control over precursor thermal properties. researchgate.net

Investigation of Platinum(II) Complexes as Precursors for Potential Anticancer Agents

Dichloro(norbornadiene)platinum(II) is a valuable starting point for synthesizing novel platinum(II) complexes investigated for their potential as anticancer agents. nih.govscholaris.ca The development of analogues to the well-known drug cisplatin (B142131) is a significant area of research, aiming to overcome issues like drug resistance and cytotoxicity. scholaris.ca New platinum compounds are often created by reacting precursors with various ligands to produce complexes that may exhibit different mechanisms of action and improved efficacy. scholaris.caelectronicsandbooks.commq.edu.au

Emerging Applications in Optoelectronics and Sensing

The unique photophysical properties of platinum(II) complexes have led to their investigation for applications in optoelectronics and as chemical sensors. capes.gov.br The square-planar geometry of these complexes often facilitates strong metal-metal electronic interactions when they stack together, leading to intense color and luminescence. capes.gov.br This sensitivity of their luminescent properties to the molecular arrangement makes them promising candidates for sensing applications. capes.gov.br

Research on Luminescent Platinum(II) Complexes from Norbornadiene Precursors

Dichloro(norbornadiene)platinum(II) can serve as a precursor for the synthesis of highly luminescent platinum(II) complexes. By replacing the norbornadiene and chloride ligands with carefully designed organic ligands, researchers can create compounds with remarkable photophysical properties. nih.govcapes.gov.br For example, cyclometalated platinum(II) complexes, where a ligand binds to the platinum center through both a nitrogen and a carbon atom, can be intense light emitters. nih.govcapes.gov.br

These complexes often display highly structured emission spectra with long lifetimes in the microsecond range, which is attributed to an excited state of primarily triplet (³π-π) character. nih.gov The color of the emitted light can be tuned by modifying the chemical structure of the ligands. nih.govnih.gov Furthermore, at higher concentrations, these molecules can form "excimers" (excited dimers), which lead to a structureless, red-shifted emission. nih.govnih.gov This tunability and sensitivity make them suitable for use in technologies like Organic Light Emitting Diodes (OLEDs) and as luminescent probes.

Table 2: Luminescence Properties of [PtLCl] Complexes Derived from Platinum Precursors

Ligand (HL) Emission Max (λmax, in CH2Cl2) Luminescence Quantum Yield (Φlum, in CH2Cl2) Lifetime (τ, in CH2Cl2) Emission Origin Source
1,3-di(2-pyridyl)benzene (HL¹) 480-580 nm 0.60 7.2 µs Primarily ³π-π character nih.gov
methyl-3,5-di(2-pyridyl)benzoate (HL²) 480-580 nm 0.58 8.0 µs Primarily ³π-π character nih.gov

Theoretical and Computational Chemistry of Dichloro Norbornadiene Platinum Ii

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of the electronic structure and bonding in transition metal complexes like dichloro(norbornadiene)platinum(II).

Analysis of Orbital Interactions and Bonding within the Platinum-Norbornadiene Moiety

The bonding between the platinum center and the norbornadiene (nbd) ligand is a key feature of this complex. It is primarily understood through the Dewar-Chatt-Duncanson model, which involves a combination of σ-donation from the filled π-orbitals of the olefin to the vacant d-orbitals of the platinum, and π-backbonding from the filled d-orbitals of the platinum to the vacant π*-antibonding orbitals of the olefin.

Computational studies, such as Natural Bonding Orbital (NBO) analysis, have been employed to dissect these interactions. For instance, in related platinum-diene complexes, the nature of the platinum-ligand bond has been analyzed in terms of both σ-donation and π-backbonding. rsc.org The strength of these interactions dictates the stability of the complex and influences its reactivity. Time-dependent density functional theory (TD-DFT) analyses on similar platinum complexes have shown that the energetic overlap between the platinum-ligand fragment orbitals and those of other parts of the molecule can be modulated by the electronic properties of the ligands. rsc.org Increased donation strength generally leads to better energetic overlap and delocalization. rsc.org

A study involving a series of olefin- and phosphite-capped platinum complexes quantified the relative importance of σ-donation and π-backbonding in influencing the complex's photophysical properties. rsc.org While π-backbonding was found to be a major contributor, a complete understanding required the consideration of σ-donation as well. rsc.org

Table 1: Key Orbital Interactions in Platinum-Diene Complexes

Interaction TypeDescriptionConsequence
σ-donation Donation of electron density from the filled C=C π-orbitals of norbornadiene to empty orbitals on the Pt(II) center.Strengthens the Pt-olefin bond and slightly weakens the C=C bond.
π-backbonding Donation of electron density from filled Pt(II) d-orbitals to the empty C=C π*-antibonding orbitals of norbornadiene.Further strengthens the Pt-olefin bond and significantly weakens the C=C bond.

Computational Assessment of the Trans-Effect on Pt-L Bond Distances

The trans-effect, the influence of a ligand on the lability of the ligand trans to it, is a cornerstone of platinum(II) chemistry. Computational studies on square-planar Pt(II) complexes have provided a quantitative understanding of this effect. The strength of a Pt-L bond is influenced more significantly by the ligand in the trans position than by ligands in cis positions. researchgate.net

In cis-[PtX₂L₂] type complexes, the Pt-L bond lengths and strengths are modulated by the electronic properties of both the cis and trans ligands. The magnitude of one-bond platinum-phosphorus coupling constants (¹J(Pt,P)), which is related to the s-character of the Pt-P bond, can provide information about the effective nuclear charge on the platinum atom and thus the trans-influence of the other ligands. researchgate.net For a series of cis-[PtX₂(PPh₃)₂] complexes, the ¹J(Pt,P) values decrease in the order Cl > Br > I, which corresponds to the declining trans-influence of these halide ligands. researchgate.net

While specific DFT studies quantifying the trans-effect on Pt-Cl bond distances in dichloro(norbornadiene)platinum(II) are not extensively documented in the reviewed literature, the principles derived from studies on analogous complexes are directly applicable. The two Pt-Cl bonds in this complex are cis to each other, and each is trans to a carbon-carbon double bond of the norbornadiene ligand. The strong trans-influence of the olefinic moieties of the norbornadiene ligand would be expected to lengthen and weaken the Pt-Cl bonds compared to a hypothetical situation without this influence.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in elucidating the mechanisms of reactions involving dichloro(norbornadiene)platinum(II), particularly for processes like ligand exchange and C-H activation.

Transition State Analysis for Ligand Exchange and C-H Activation Pathways

Dichloro(norbornadiene)platinum(II) is a common precursor in platinum chemistry, and its utility often stems from the facile displacement of the norbornadiene or chloride ligands. Experimental studies have shown that the norbornadiene ligand can be displaced by various other ligands. researchgate.net For example, the reaction of [Pt(nbd)Cl₂] with SnMe₃(2-C₄H₃O) results in the formation of [Pt(2-C₄H₃O)(nbd)Cl], where one chloride ligand is substituted. researchgate.netresearchgate.net

While detailed transition state analyses for ligand exchange on dichloro(norbornadiene)platinum(II) itself are not widely published, computational studies on similar Pt(II) complexes have established the general mechanistic pathways. These reactions typically proceed through an associative mechanism involving a five-coordinate transition state or intermediate.

Regarding C-H activation, platinum complexes are known to facilitate this challenging transformation. Computational studies on related platinum systems have mapped out the energy landscapes for C-H activation, identifying key intermediates and transition states. These pathways often involve oxidative addition of a C-H bond to the Pt(II) center, forming a Pt(IV) hydride intermediate, followed by reductive elimination to yield the functionalized product. The specific energies of these steps are highly dependent on the ligand environment of the platinum center.

Molecular Dynamics Simulations of Solution-Phase Behavior

There is a notable lack of published research focusing on the molecular dynamics (MD) simulations of the solution-phase behavior of dichloro(norbornadiene)platinum(II). Such studies would be valuable for understanding the solvation of the complex, the dynamics of ligand exchange with solvent molecules, and the conformational flexibility of the norbornadiene ligand in solution.

Computational Insights into Catalytic Cycles and Selectivity

Dichloro(norbornadiene)platinum(II) and its derivatives are employed in various catalytic processes. Computational chemistry provides a framework for understanding the mechanisms of these catalytic cycles and the origins of observed selectivity.

A Japanese research report mentions the use of [Pt(nbd)Cl₂] in a reaction sequence to synthesize cyclic platinum complexes, which are then used as precursors for other molecules. ims.ac.jpkyoto-u.ac.jp This highlights its role as a starting material in synthetic cycles that can be computationally modeled. The reaction involves the initial formation of a platinum complex from [Pt(nbd)Cl₂], followed by ligand exchange. ims.ac.jpkyoto-u.ac.jp

Computational studies on catalytic cycles involving platinum often focus on determining the relative energies of intermediates and transition states for different possible pathways. This allows for the prediction of the most likely reaction mechanism and can explain chemo-, regio-, and stereoselectivity. For instance, in a catalytic cycle involving C-H activation and subsequent functionalization, DFT calculations can help to understand why a particular C-H bond is activated over others and why a specific isomer of the product is formed preferentially. While specific computational studies on the catalytic cycles and selectivity of dichloro(norbornadiene)platinum(II) are not detailed in the available literature, the methodologies are well-established and could be applied to gain deeper insights into its catalytic applications.

Derivatives, Analogues, and Comparative Studies

Structural and Reactivity Comparisons with Dichloro(cyclooctadiene)platinum(II)

Dichloro(norbornadiene)platinum(II), often abbreviated as [PtCl₂(nbd)], serves as a fundamental starting material in organoplatinum chemistry, much like its well-known counterpart, Dichloro(cyclooctadiene)platinum(II) or [PtCl₂(cod)]. wikipedia.org While both are 16-electron, square-planar Pt(II) complexes used to introduce a "PtCl₂" moiety, they exhibit notable differences in structure and reactivity.

In terms of reactivity, the norbornadiene ligand is generally more labile, or more easily displaced, than the cyclooctadiene ligand. For instance, the displacement of norbornadiene (NBD) from dimethylplatinum(II) complexes occurs more readily than the corresponding displacement of 1,5-cyclooctadiene (B75094) (COD). researchgate.net This higher lability makes [PtCl₂(nbd)] a potentially more reactive precursor for the synthesis of other platinum compounds, as the diene can be substituted under milder conditions. Competition experiments have shown that COD often binds more strongly to a Pt(II) center than other dienes, though this is not universal for all metals. researchgate.net

Table 1: Structural Comparison of Platinum-Diene Complexes

Feature Dichloro(norbornadiene)platinum(II) Dichloro(cyclooctadiene)platinum(II)
Coordination Geometry Pseudo-square planar nih.gov Square planar wikipedia.org
Pt-C Distances Shorter than in the COD complex nih.gov Longer than in the NBD complex nih.gov

| Ligand Lability | More labile researchgate.net | Less labile researchgate.net |

Platinum(II) Complexes with Substituted Norbornadiene Ligands

The modification of the norbornadiene ligand itself, through the introduction of substituents, allows for the fine-tuning of the electronic and steric properties of the resulting platinum(II) complexes. While research has extensively covered a wide range of platinum(II) complexes with various phosphine (B1218219) and diimine ligands, the use of substituted norbornadienes provides another avenue for creating diversity in platinum chemistry. researchgate.netnih.gov

Synthesis and Characterization of Platinum(IV) Analogues Derived from Dichloro(norbornadiene)platinum(II)

Platinum(IV) complexes, featuring an octahedral geometry, are significantly more inert than their square-planar platinum(II) counterparts. nih.gov This inertness can be advantageous, for example, in the design of prodrugs that require activation under specific conditions. mdpi.com The synthesis of Pt(IV) analogues from [PtCl₂(nbd)] is achieved through oxidative addition reactions.

Common oxidizing agents used for converting Pt(II) complexes to Pt(IV) complexes include hydrogen peroxide (H₂O₂), halogens (e.g., Br₂, I₂), and iodobenzene (B50100) dichloride (PhICl₂). mdpi.comrsc.orgresearchgate.net The reaction of [PtCl₂(nbd)] with such an oxidant would typically yield a Pt(IV) complex, for example, by adding two new ligands (e.g., hydroxo from H₂O₂ or chloro from PhICl₂) in the axial positions, resulting in an octahedral geometry. mdpi.comresearchgate.net

These Pt(IV) derivatives are characterized using various spectroscopic techniques. For instance, the change in the oxidation state and coordination geometry can be monitored by ¹⁹⁵Pt NMR spectroscopy. mdpi.com The resulting Pt(IV) complexes are often more stable and less prone to side reactions compared to their Pt(II) precursors. nih.govrsc.org

Hybrid Ligand Systems and Multinuclear Platinum Complexes

Dichloro(norbornadiene)platinum(II) is a valuable precursor for creating more complex platinum architectures, such as those with hybrid ligand systems or multinuclear frameworks. The chloro or norbornadiene ligands can be substituted to introduce new functionalities. nih.gov

For instance, one or both chloride ligands can be replaced by other anionic ligands, or the norbornadiene ligand can be substituted by bidentate or bridging ligands to form dinuclear or polynuclear complexes. nih.govnih.gov Polynuclear platinum complexes are of significant interest as they can exhibit unique reactivity and have been explored for their potential as anti-cancer agents, capable of forming different types of DNA adducts compared to mononuclear species. nih.govresearchgate.net The synthesis often involves reacting the precursor with bridging ligands like aromatic N-heterocycles or flexible polymethylenediamines. nih.govresearchgate.net The resulting multinuclear structures can feature unique geometries and Pt-Pt interactions that influence their electronic and photophysical properties. rsc.org

Comparative Studies with Palladium Analogues in Catalytic Cycles

Palladium and platinum are both Group 10 metals and often form analogous complexes with similar structures. Dichloro(norbornadiene)palladium(II) is the direct palladium analogue to [PtCl₂(nbd)]. researchgate.net While structurally similar, the platinum and palladium complexes often exhibit different catalytic activities and stabilities.

In catalytic cycles, palladium complexes are frequently more reactive and proceed under milder conditions. However, platinum complexes can offer greater stability. ajol.info For example, in reactions involving C-H bond activation, platinum's enhanced stability and different electrophilicity can lead to different outcomes or selectivities. researchgate.net Theoretical calculations using Density Functional Theory (DFT) on analogous Pt(II) and Pd(II) complexes have shown differences in their frontier molecular orbital energies (HOMO-LUMO gaps), which correlates to their relative stability and reactivity. In one study of mixed-ligand thiolate complexes, the Pt(II) complex was calculated to have a higher energy gap, suggesting it is more stable than the Pd(II) analogue. ajol.info These fundamental differences are exploited in choosing the appropriate metal for a specific catalytic transformation.

Q & A

Basic: What are the established synthetic routes for Dichloro(norbornadiene)platinum(II), and how is its structural integrity validated?

Dichloro(norbornadiene)platinum(II) is typically synthesized via ligand substitution reactions. A common method involves reacting potassium tetrachloroplatinate(II) with norbornadiene in a polar solvent (e.g., acetone or dichloromethane) under inert conditions . Structural validation employs techniques such as:

  • X-ray crystallography to confirm the square-planar geometry and ligand coordination.
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt) to assess ligand exchange dynamics and electronic environments.
  • Elemental analysis to verify stoichiometry .

Advanced: How do computational studies enhance mechanistic understanding of ligand substitution reactions in Dichloro(norbornadiene)platinum(II)?

Density Functional Theory (DFT) calculations are pivotal for modeling oxidative addition/reductive elimination steps and relativistic effects inherent to platinum complexes . Key methodological considerations include:

  • Using scalar relativistic corrections or pseudopotentials to account for Pt’s relativistic electron behavior.
  • Analyzing transition states to identify rate-determining steps in ligand substitution.
  • Validating computational predictions with kinetic experiments (e.g., stopped-flow spectroscopy) to resolve discrepancies in activation parameters .

Basic: What safety protocols are critical when handling Dichloro(norbornadiene)platinum(II) in catalytic studies?

Safety measures focus on mitigating thermal decomposition and exposure risks:

  • Thermal stability : Avoid temperatures >150°C to prevent decomposition into hazardous platinum oxides .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in fume hoods to limit inhalation of volatile byproducts .

Advanced: How does ligand electronic tuning impact the catalytic efficiency of Dichloro(norbornadiene)platinum(II) in hydrosilylation reactions?

Ligand substitution alters the Pt center’s electron density, influencing catalytic activity:

  • Electron-donating ligands (e.g., phosphines) increase Pt’s nucleophilicity, accelerating oxidative addition steps.
  • Steric effects : Bulky ligands hinder substrate access, reducing turnover frequency.
  • Methodological approach : Compare turnover numbers (TON) and activation energies across ligand-modified analogs using gas chromatography (GC) or calorimetry .

Basic: What spectroscopic techniques are most effective for monitoring reaction intermediates in Pt(II)-mediated catalysis?

  • In situ FT-IR : Tracks ligand vibrations during catalytic cycles.
  • UV-Vis spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) transitions.
  • ¹⁹⁵Pt NMR : Detects transient Pt species in solution-phase reactions .

Advanced: How can kinetic isotope effects (KIEs) resolve contradictions in proposed mechanisms for Pt(II)-catalyzed C–H activation?

KIEs differentiate between concerted metalation-deprotonation (CMD) and oxidative addition pathways:

  • Primary KIE (kH/kD > 1) : Indicates C–H bond cleavage as the rate-determining step.
  • Secondary KIE : Reveals transition-state geometry.
  • Experimental design : Compare reaction rates using deuterated substrates under identical conditions. Pair with DFT-derived activation barriers to validate mechanistic models .

Basic: What are the limitations of Dichloro(norbornadiene)platinum(II) in asymmetric catalysis?

  • Ligand rigidity : Norbornadiene’s constrained geometry limits enantioselectivity in chiral transformations.
  • Solvent sensitivity : Polar aprotic solvents (e.g., DMF) may displace the diene ligand, altering reactivity.
  • Mitigation strategy : Use chiral auxiliaries or co-catalysts to enhance stereocontrol .

Advanced: How do solvent polarity and counterion choice influence the stability of Dichloro(norbornadiene)platinum(II) in solution?

  • Solvent effects : Low-polarity solvents (e.g., toluene) stabilize the Pt-diene bond, while polar solvents (e.g., DMSO) promote ligand dissociation.
  • Counterion impact : Non-coordinating anions (e.g., BF₄⁻) reduce ion-pairing, enhancing solubility.
  • Methodology : Conduct conductivity measurements and cyclic voltammetry to assess solvation and redox stability .

Basic: What are the primary decomposition pathways of Dichloro(norbornadiene)platinum(II) under ambient conditions?

  • Hydrolysis : Reacts with moisture to form Pt oxides and HCl.
  • Photodegradation : UV exposure cleaves the Pt–diene bond, generating metallic Pt colloids.
  • Preventative measures : Store under argon in amber glassware and use molecular sieves to control humidity .

Advanced: How can machine learning (ML) optimize reaction conditions for Pt(II)-catalyzed transformations?

  • Data collection : Compile kinetic datasets (e.g., rate constants, yields) across varied temperatures, solvents, and substrates.
  • Feature selection : Include descriptors like ligand cone angles, solvent polarity, and Pt electronegativity.
  • Model validation : Cross-check ML-predicted conditions with experimental trials to address outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.